

Application Notes and Protocols for Measuring Lysosomal pH with Fluorescent Probes

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Compound of Interest		
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Introduction

The lysosome is a critical organelle responsible for cellular degradation and recycling processes. Its acidic internal environment, with a pH ranging from 4.5 to 5.0, is essential for the optimal activity of its hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in various pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Fluorescent probes offer a powerful and non-invasive method for real-time monitoring of lysosomal pH in living cells.

These application notes provide a comprehensive overview of the principles and methodologies for using fluorescent probes to measure lysosomal pH. We will discuss the different types of probes available, their mechanisms of action, and detailed protocols for their application and data analysis.

Principles of Fluorescent pH Probes for Lysosomes

Fluorescent probes for lysosomal pH can be broadly categorized into two main types:

• Intensity-Based Probes: These probes exhibit a change in fluorescence intensity in response to pH variations. Typically, they are weakly basic compounds that accumulate in acidic



organelles like lysosomes. Their fluorescence is often quenched at neutral pH and increases upon protonation in the acidic lysosomal lumen. While easy to use, these probes can be susceptible to variations in probe concentration, photobleaching, and instrumental settings.

Ratiometric Probes: These probes overcome the limitations of intensity-based probes by
exhibiting a pH-dependent shift in either their excitation or emission spectra. By taking the
ratio of fluorescence intensities at two different wavelengths, a quantitative and more robust
measurement of pH can be obtained, as this ratio is largely independent of probe
concentration and other artifacts.

Selecting the Right Fluorescent Probe

The choice of a fluorescent probe for lysosomal pH measurement depends on several factors, including the specific experimental requirements, the available instrumentation, and the cell type being studied. Key parameters to consider are the probe's pKa (the pH at which the protonated and deprotonated forms are in equal concentration), its dynamic range, and its spectral properties.

Here is a summary of commonly used fluorescent probes for lysosomal pH measurement:



Probe Name	Туре	рКа	Excitation (Ex) / Emission (Em) Wavelength s (nm)	Usable pH Range	Key Features
LysoSensor ™ Yellow/Blue DND-160	Ratiometric (Dual Emission)	~4.2[1][2][3]	Ex: ~329 nm / Em: ~440 nm (less acidic) Ex: ~384 nm / Em: ~540 nm (acidic)[2]	3.0 - 6.0	Exhibits a shift from blue to yellow fluorescence in acidic environments .[3][4]
LysoSensor ™ Green DND-189	Intensity- Based	~5.2[4]	Ex: ~443 nm / Em: ~505 nm	4.5 - 6.0	Fluorescence intensity increases in acidic environments .[4]
LysoSensor ™ Blue DND- 167	Intensity- Based	~5.1[4]	Ex: ~374 nm / Em: ~425 nm	4.5 - 6.0	Becomes more fluorescent in acidic environments .[4]
BCECF-AM	Ratiometric (Dual Excitation)	~6.97 - 7.0[5] [6][7]	Ex1: ~490 nm / Ex2: ~440 nm Em: ~535 nm[6]	6.0 - 8.0[6]	Primarily a cytosolic pH indicator, but can be targeted to lysosomes.[8]
FITC-Dextran	Ratiometric (Dual Emission)	~6.5[9]	Ex: ~490 nm / Em1: ~520 nm / Em2:	4.5 - 7.5	Delivered to lysosomes via endocytosis;



			Isosbestic point		suitable for flow cytometry.[10] [11]
Oregon Green™ 488 Dextran	Ratiometric (Dual Excitation)	~4.7 - 4.8[9] [12]	Ex1: ~490 nm / Ex2: ~440 nm Em: ~535 nm[12]	4.0 - 6.0[9]	Well-suited for the acidic lysosomal pH range.[12]
LysoTracker ™ Probes	Intensity- Based	Varies	Red DND-99: Ex: ~577 nm / Em: ~590 nm Deep Red: Ex: ~647 nm / Em: ~668 nm Blue DND-22: Ex: ~373 nm / Em: ~422 nm[13]	Acidic organelles	Accumulate in acidic compartment s; primarily used for lysosome visualization rather than quantitative pH measurement .

Experimental Protocols

Protocol 1: Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160

This protocol describes the use of a ratiometric probe for quantitative measurement of lysosomal pH using fluorescence microscopy.

Materials:

- LysoSensor[™] Yellow/Blue DND-160 (1 mM stock in DMSO)
- Cultured cells on coverslips or in imaging dishes
- Complete cell culture medium



- Phosphate-Buffered Saline (PBS)
- Live-cell imaging microscope with appropriate filter sets for dual emission detection

Procedure:

- Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
- · Probe Loading:
 - Prepare a fresh working solution of LysoSensor™ Yellow/Blue DND-160 by diluting the 1 mM stock solution to a final concentration of 1-5 μM in pre-warmed complete cell culture medium.
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the probe-containing medium to the cells and incubate for 30 minutes to 1 hour at 37°C in a CO₂ incubator.

Washing:

- Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.
- Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

Imaging:

- Immediately image the cells using a fluorescence microscope.
- Acquire images using two different emission filters while exciting at approximately 360-380 nm. The two emission channels will capture the blue fluorescence (around 440 nm) from less acidic compartments and the yellow fluorescence (around 540 nm) from acidic lysosomes.
- Data Analysis:



- For each lysosome (identified as a distinct punctum), measure the fluorescence intensity in both the blue and yellow channels.
- Calculate the ratio of the yellow to blue fluorescence intensity.
- To convert this ratio to an absolute pH value, a calibration curve must be generated (see Protocol 3).

Protocol 2: Lysosomal pH Measurement using FITC-Dextran

This protocol is suitable for measuring lysosomal pH using flow cytometry or microscopy after the probe is delivered to lysosomes via endocytosis.

Materials:

- FITC-Dextran (fluorescein isothiocyanate-dextran)
- · Cultured cells
- Complete cell culture medium
- PBS
- Flow cytometer or fluorescence microscope

Procedure:

- Probe Loading:
 - Incubate cells with 0.5-1 mg/mL of FITC-Dextran in complete culture medium for 1-2 hours at 37°C to allow for endocytic uptake.
 - Wash the cells three times with PBS to remove extracellular FITC-Dextran.
- Chase Period:



- Incubate the cells in fresh, probe-free medium for at least 1-2 hours to allow the dextran to accumulate in the lysosomes.
- Sample Preparation for Flow Cytometry:
 - Harvest the cells by trypsinization or scraping.
 - Resuspend the cells in cold PBS or a suitable buffer for flow cytometry.
- Data Acquisition:
 - Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in two separate channels (e.g., a standard FITC channel around 520 nm and another channel for the isosbestic point if available on the instrument).
 - For microscopy, acquire images using appropriate filter sets.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities from the two emission channels.
 - Generate a calibration curve to correlate the fluorescence ratio to absolute pH values (see Protocol 3).[10]

Protocol 3: In Situ Calibration of Lysosomal pH Probes

To obtain quantitative pH measurements, it is essential to generate a calibration curve that relates the fluorescence ratio to known pH values within the lysosomes. This is achieved by using ionophores to equilibrate the lysosomal pH with the extracellular buffer pH.

Materials:

- Cells loaded with a ratiometric pH probe (as in Protocol 1 or 2)
- Calibration Buffers: A series of buffers with known pH values ranging from 4.0 to 7.5 (e.g., MES/HEPES-based buffers).



 Nigericin (a K+/H+ ionophore) and/or Monensin (a Na+/H+ ionophore) stock solutions in ethanol or DMSO.

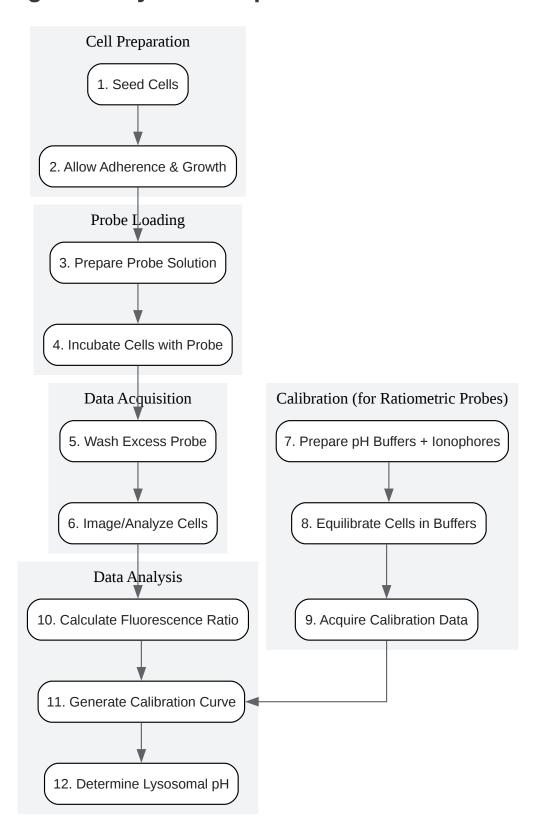
Procedure:

- Prepare Calibration Buffers: Prepare a set of at least 5-6 calibration buffers with precise pH values covering the expected lysosomal pH range.
- Ionophore Treatment:
 - \circ Add nigericin (e.g., 10 μ M) and monensin (e.g., 10 μ M) to each of the calibration buffers. These ionophores will collapse the pH gradient across the lysosomal membrane.
- Calibration:
 - Wash the probe-loaded cells once with PBS.
 - Incubate the cells with the first calibration buffer (e.g., pH 7.5) for 5-10 minutes.
 - Acquire fluorescence images or flow cytometry data and calculate the fluorescence ratio.
 - Repeat this step for each of the calibration buffers, proceeding from the highest to the lowest pH.
- Generate Calibration Curve:
 - Plot the calculated fluorescence ratios against the corresponding pH values of the calibration buffers.
 - Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to generate the standard calibration curve.
- Determine Experimental Lysosomal pH:
 - Use the equation derived from the calibration curve to convert the fluorescence ratios obtained from your experimental samples into absolute lysosomal pH values.

Visualizations



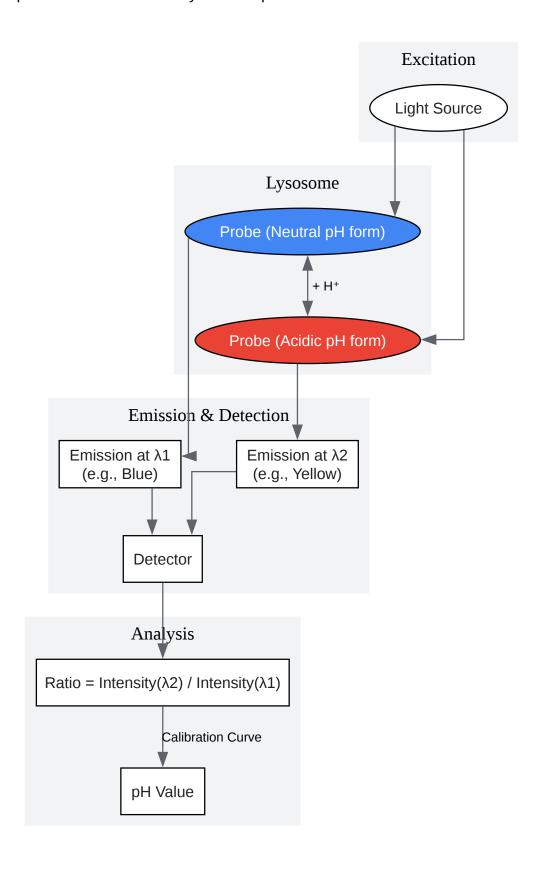
Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for lysosomal pH measurement.



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Caption: Principle of ratiometric lysosomal pH measurement.

Troubleshooting and Considerations

- Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the fluorescent probe. Use the lowest possible excitation intensity and exposure time.
- Probe Concentration: Use the lowest effective probe concentration to avoid potential artifacts, such as lysosomal swelling or alkalinization.
- Cell Health: Ensure that the cells are healthy and viable throughout the experiment, as cellular stress can affect lysosomal function and pH.
- Calibration is Crucial: For accurate quantitative pH measurements with ratiometric probes, a carefully performed in situ calibration is essential.
- Probe Specificity: While many probes are designed to accumulate in acidic organelles, colocalization studies with a known lysosomal marker (e.g., LAMP1) can confirm their subcellular localization.

By following these guidelines and protocols, researchers can reliably measure lysosomal pH, providing valuable insights into cellular physiology and disease.

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